5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a combination of benzodioxole, piperazine, naphthalene, oxazole, and carbonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:
Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde and subsequent cyclization.
Synthesis of the piperazine derivative: The benzodioxole intermediate is then reacted with piperazine to form the desired piperazine derivative.
Formation of the oxazole ring: The piperazine derivative is further reacted with a naphthalene-based aldehyde and a nitrile source under cyclization conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: can be compared with other similar compounds:
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C26H22N4O3/c27-15-22-26(33-25(28-22)21-7-3-5-19-4-1-2-6-20(19)21)30-12-10-29(11-13-30)16-18-8-9-23-24(14-18)32-17-31-23/h1-9,14H,10-13,16-17H2 |
InChI Key |
LRHJBFSYXMNCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(N=C(O4)C5=CC=CC6=CC=CC=C65)C#N |
Origin of Product |
United States |
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